1-Fluoro-4-iodobenzene

Catalog No.
S702255
CAS No.
352-34-1
M.F
C6H4FI
M. Wt
222 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-4-iodobenzene

CAS Number

352-34-1

Product Name

1-Fluoro-4-iodobenzene

IUPAC Name

1-fluoro-4-iodobenzene

Molecular Formula

C6H4FI

Molecular Weight

222 g/mol

InChI

InChI=1S/C6H4FI/c7-5-1-3-6(8)4-2-5/h1-4H

InChI Key

KGNQDBQYEBMPFZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)I

Solubility

7.49e-04 M

Canonical SMILES

C1=CC(=CC=C1F)I

Here are some areas of scientific research where 1-Fluoro-4-iodobenzene is used:

Organic synthesis

1-FIB is a valuable intermediate in the synthesis of various other organic compounds. Its reactive sites, the fluorine and iodine atoms, can be readily substituted with other functional groups, allowing researchers to create new molecules with desired properties. For example, 1-FIB can be used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and electronic materials. PubChem, 1-Fluoro-4-iodobenzene:

1-Fluoro-4-iodobenzene is an aromatic organic compound with the chemical formula C6H4FI. It is a derivative of benzene where a fluorine atom is attached at the first position (para position) and an iodine atom is attached at the fourth position. This compound is a colorless liquid at room temperature [].

1-Fluoro-4-iodobenzene finds application as an intermediate in the synthesis of various organic molecules, particularly pharmaceuticals and functional materials [].


Molecular Structure Analysis

The key feature of 1-Fluoro-4-iodobenzene is its aromatic ring structure. The six carbon atoms in the ring exhibit sp2 hybridization, forming a delocalized pi-electron cloud responsible for the aromatic character. The presence of fluorine and iodine atoms as substituents disrupts the electron distribution within the ring. Fluorine, being a strong electron-withdrawing group, slightly reduces the electron density in the ring. In contrast, iodine, a bulky electron-donating group, has a more significant effect, introducing a positive charge character at the ortho and para positions relative to itself (positions 2, 4, 5, and 6). This difference in electronic character between the substituents can influence the reactivity of the molecule.


Chemical Reactions Analysis

Several reactions involving 1-Fluoro-4-iodobenzene are crucial in scientific research:

  • Synthesis: A common method for synthesizing 1-Fluoro-4-iodobenzene is the Schiemann reaction. This reaction involves the treatment of 4-fluoroaniline with sodium nitrite and hydrochloric acid, followed by diazotization and subsequent coupling with potassium iodide.

Balanced chemical equation for the Schiemann reaction:

4-FC6H4NH2 + NaNO2 + 2 HCl -> 4-FC6H4N+N+Cl- + 2 H2O (diazotization)

4-FC6H4N+N+Cl- + KI -> 4-FC6H4I + N2 + KCl (coupling)

  • Substitution reactions

    The C-F bond in 1-Fluoro-4-iodobenzene is relatively inert compared to the C-I bond. Due to the electron-withdrawing nature of fluorine, nucleophilic substitution reactions typically target the carbon bonded to iodine. Depending on the reaction conditions, various functional groups can be introduced, replacing the iodine atom.

  • Cross-coupling reactions

    Transition metal-mediated cross-coupling reactions are powerful tools for incorporating 1-Fluoro-4-iodobenzene into complex organic molecules. These reactions allow the formation of carbon-carbon bonds between the aromatic ring and various coupling partners.


Physical And Chemical Properties Analysis

  • Melting point: -20 °C []
  • Boiling point: 182-184 °C []
  • Density: 1.925 g/mL at 25 °C []
  • Refractive index: n20/D 1.583 []
  • Solubility: Insoluble in water, soluble in organic solvents like dichloromethane, chloroform, and acetone []
  • Stability: Light sensitive, may decompose upon exposure to light []

Mechanism of Action (Not Applicable)

1-Fluoro-4-iodobenzene is considered a hazardous material. It is irritating to the skin, eyes, and respiratory system. Exposure can cause coughing, shortness of breath, and eye irritation.

  • Acute toxicity data is limited, but caution should be exercised when handling the compound.
  • 1-Fluoro-4-iodobenzene is flammable and should be kept away from heat and ignition sources.

XLogP3

3.4

Boiling Point

183.0 °C

Melting Point

-27.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

352-34-1

Wikipedia

1-Fluoro-4-iodobenzene

General Manufacturing Information

Benzene, 1-fluoro-4-iodo-: INACTIVE

Dates

Modify: 2023-08-15
Li et al. Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. Nature Chemistry, doi: 10.1038/s41557-019-0353-3, published online 25 November 2019

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